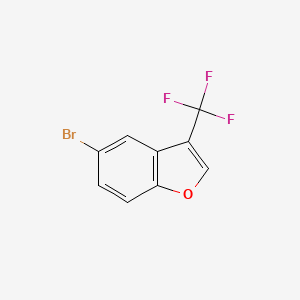

5-Bromo-3-(trifluoromethyl)benzofuran

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Bromo-3-(trifluoromethyl)benzofuran is a useful research chemical with the molecular formula C9H4BrF3O and a molecular weight of 265.03 . It is a benzofuran derivative, a class of compounds that are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzofuran core with bromo and trifluoromethyl substituents . The InChI Key for this compound is QIIPMJZYFOXQEX-UHFFFAOYSA-N .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the retrieved sources, benzofuran compounds in general can participate in various chemical reactions. For instance, they can undergo Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .Physical And Chemical Properties Analysis

This compound has a molecular weight of 265.03 and a molecular formula of C9H4BrF3O . Further physical and chemical properties are not specified in the retrieved sources.科学的研究の応用

Synthesis and Characterization in Organic Chemistry

- 5-Bromo-3-(trifluoromethyl)benzofuran is involved in the synthesis and characterization of benzofuran aryl ureas and carbamates, which have been evaluated for antimicrobial activities. The process includes various organic synthesis techniques, demonstrating the compound's utility in creating biologically active substances (Kumari et al., 2019).

Applications in Chemical Reactions

- The compound plays a role in CuI-catalyzed coupling reactions in organic chemistry, particularly in the creation of 2,3-disubstituted benzofurans. This showcases its relevance in facilitating complex chemical transformations (Lu et al., 2007).

Spectroscopic Studies

- This compound is subject to detailed spectroscopic investigations, including FT-IR, FT-Raman, NMR, and UV-Vis studies. These studies are crucial for understanding the molecular structure and properties of the compound (Khemalapure et al., 2019).

Investigation of Electrophilic Bromination

- Research into the electrophilic bromination of benzofuran and its derivatives provides insight into the reaction mechanisms and electronic effects in such systems, where this compound can be a potential derivative under study (Okuyama et al., 1974).

Synthesis of Bioactive Compounds

- The compound has been used in the synthesis of various bioactive compounds, demonstrating its versatility in the creation of pharmaceuticals and other active molecules. This includes the synthesis of compounds with potential antimicrobial activities (Sanjeeva et al., 2021).

Antitumor Studies

- Some benzofuran derivatives, possibly including this compound, have been synthesized and evaluated for antitumor activities. These studies highlight the compound's potential in the development of cancer treatment agents (Othman et al., 2013).

Safety and Hazards

将来の方向性

Benzofuran compounds, including 5-Bromo-3-(trifluoromethyl)benzofuran, have potential applications in many aspects due to their biological activities . They have attracted the attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . Future research may focus on further exploring the therapeutic potential of these compounds for the treatment of various diseases .

作用機序

Target of Action

5-Bromo-3-(trifluoromethyl)benzofuran is a benzofuran derivative . Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .

Mode of Action

Benzofuran compounds, in general, are known to interact with their targets leading to changes that result in their biological activities .

Biochemical Pathways

Benzofuran compounds are known to affect various biochemical pathways leading to their downstream effects .

Result of Action

Benzofuran compounds, in general, are known to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

特性

IUPAC Name |

5-bromo-3-(trifluoromethyl)-1-benzofuran |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrF3O/c10-5-1-2-8-6(3-5)7(4-14-8)9(11,12)13/h1-4H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIIPMJZYFOXQEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=CO2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrF3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3Z)-1-benzyl-3-{[(3,5-dimethoxyphenyl)amino]methylidene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2580976.png)

![(E)-N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2580978.png)

![N-[6-Chloro-5-(trifluoromethyl)pyridin-3-yl]sulfonyl-2-methoxypropanamide](/img/structure/B2580982.png)

![N-[2-(4-acetylpiperazin-1-yl)-1-(benzenesulfonyl)-2-oxoethyl]-3-methylbenzamide](/img/structure/B2580984.png)

![N-[2,2-Bis(furan-2-yl)ethyl]-1,3-benzoxazol-2-amine](/img/structure/B2580985.png)

![N-(3-chlorobenzyl)-N-(4-fluorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2580987.png)

![8-chloro-1-(4-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2580990.png)

![N-(4-bromobenzo[d]thiazol-2-yl)-4-(N,N-diallylsulfamoyl)benzamide](/img/structure/B2580993.png)